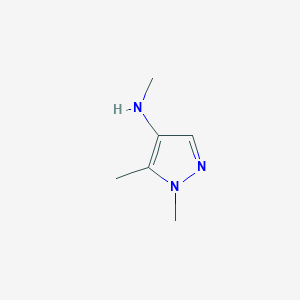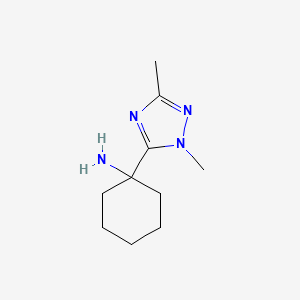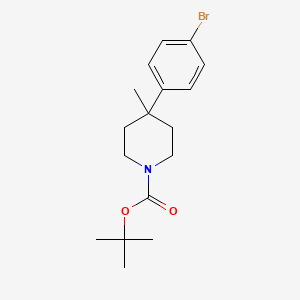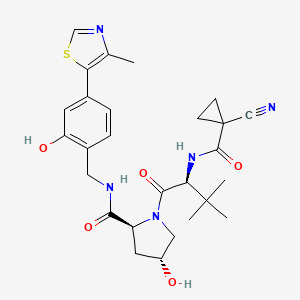
(2S,4R)-1-((S)-2-(1-Cyanocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2S,4R)-1-[(2S)-2-[(1-cyanocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxy-N-{[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. This compound features multiple functional groups, including a cyanocyclopropyl group, a formamido group, a dimethylbutanoyl group, a hydroxy group, and a thiazolylphenyl group, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:
Formation of the cyanocyclopropyl group: This can be achieved through a cyclopropanation reaction using a suitable alkene and a diazo compound in the presence of a metal catalyst.
Attachment of the formamido group: This step involves the reaction of the cyanocyclopropyl intermediate with formamide under acidic or basic conditions.
Introduction of the dimethylbutanoyl group: This can be done through an acylation reaction using a suitable acyl chloride or anhydride.
Formation of the pyrrolidine ring: This step involves the cyclization of an appropriate precursor, often through a nucleophilic substitution or condensation reaction.
Attachment of the thiazolylphenyl group: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, using a thiazole derivative and a phenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to carbonyl groups using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The formamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The thiazolylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes from hydroxy groups.
Reduction: Formation of amines from formamido groups.
Substitution: Formation of nitro or halogenated derivatives of the thiazolylphenyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules, studying its reactivity and properties.
Biology: Investigating its potential as a biochemical probe or inhibitor of specific enzymes or pathways.
Medicine: Exploring its potential as a drug candidate for treating diseases, particularly those involving the molecular targets it interacts with.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific molecular targets and pathways. Generally, it could interact with proteins, enzymes, or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of multiple functional groups allows for diverse interactions, potentially leading to inhibition or activation of specific biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4R)-1-[(2S)-2-[(1-cyanocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxy-N-{[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide: is unique due to its specific combination of functional groups and stereochemistry.
Other similar compounds: Compounds with similar functional groups, such as other cyanocyclopropyl derivatives, formamido derivatives, or thiazolylphenyl derivatives.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C27H33N5O5S |
|---|---|
Molekulargewicht |
539.6 g/mol |
IUPAC-Name |
(2S,4R)-1-[(2S)-2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H33N5O5S/c1-15-21(38-14-30-15)16-5-6-17(20(34)9-16)11-29-23(35)19-10-18(33)12-32(19)24(36)22(26(2,3)4)31-25(37)27(13-28)7-8-27/h5-6,9,14,18-19,22,33-34H,7-8,10-12H2,1-4H3,(H,29,35)(H,31,37)/t18-,19+,22-/m1/s1 |
InChI-Schlüssel |
CYGJTSQYQJKNCE-XQBPLPMBSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)C#N)O)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)C#N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


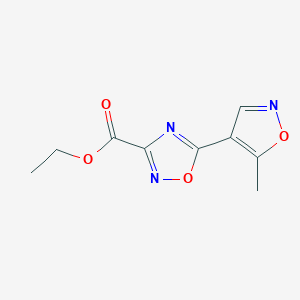
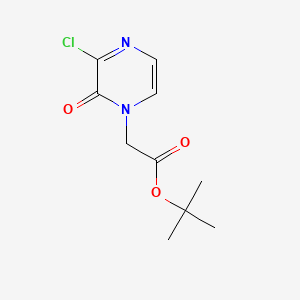
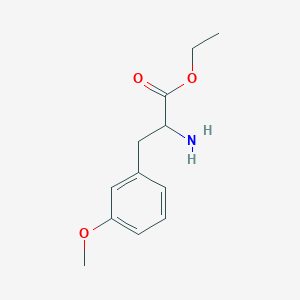
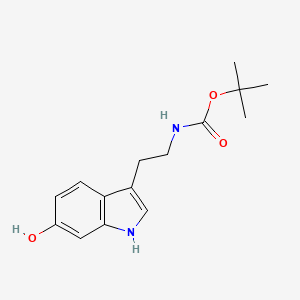
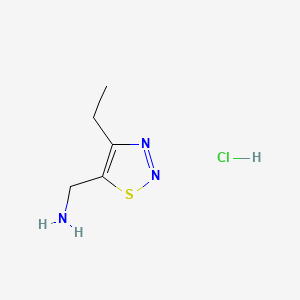
![2-[(3-Ethynylphenyl)amino]-1-(4-methylpiperazin-1-yl)ethan-1-one](/img/structure/B13494680.png)
![rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13494687.png)
![(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13494693.png)
![rac-(1R,4S,5S)-4-(2-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13494698.png)
